Cas no 1170852-84-2 (N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide)

N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide
- N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide
- AKOS024513530
- N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide
- N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide
- VU0647164-1
- SR-01000923339-1
- 1170852-84-2
- SR-01000923339
- F5559-0044
-
- インチ: 1S/C18H20N6O/c1-14-22-16(13-17(23-14)24-11-5-8-21-24)19-9-10-20-18(25)12-15-6-3-2-4-7-15/h2-8,11,13H,9-10,12H2,1H3,(H,20,25)(H,19,22,23)
- InChIKey: OAJSFHPVRMDXPZ-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC1C=C(N2C=CC=N2)N=C(C)N=1)(=O)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 336.16985928g/mol
- どういたいしつりょう: 336.16985928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 84.7Ų
N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5559-0044-2μmol |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-40mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 90%+ | 40mg |
$140.0 | 2023-05-21 | |
Life Chemicals | F5559-0044-15mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-20mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-20μmol |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-1mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-5mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-30mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-25mg |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5559-0044-10μmol |
N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide |
1170852-84-2 | 10μmol |
$69.0 | 2023-09-09 |
N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide 関連文献
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamideに関する追加情報
Professional Introduction to N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide (CAS No. 1170852-84-2)
N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide, identified by its CAS number 1170852-84-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide incorporates several key pharmacophoric elements that contribute to its potential biological function. The presence of a pyrazole ring and a pyrimidine moiety in the molecular framework suggests possible interactions with biological targets such as enzymes and receptors. These structural features are often exploited in the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders.
In recent years, there has been growing interest in the development of small molecule inhibitors that can modulate the activity of kinases and other enzymes involved in signal transduction pathways. The compound N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide shows structural similarities to known kinase inhibitors, which has prompted investigations into its potential as a lead compound for drug discovery. Studies have indicated that this molecule may exhibit inhibitory effects on certain kinases, making it a valuable candidate for further exploration.
The pyrimidine ring in N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide is particularly noteworthy, as it is a common feature in many biologically active compounds. Pyrimidine derivatives have been extensively studied for their role in various biological processes, including DNA replication, transcription, and translation. The incorporation of a pyrazole ring further enhances the potential for biological activity by providing additional sites for interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide with potential targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives. The ability to computationally model such interactions has significantly accelerated the drug discovery process, allowing for rapid screening and optimization of lead compounds.
In vitro studies have been conducted to evaluate the biological activity of N-(2-{2-methyl-6-(1H-pyrazol-1-yloxy)pyrimidinrle}-4-yIAMINO}ethyl)- phenylethylemide strong > . These studies have revealed promising results, indicating that the compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For instance, preliminary data suggest that this molecule may interfere with the activity of kinases involved in cancer cell proliferation and survival. Such findings underscore the potential of N-(2-{ 7 methyl - 6 - ( 1 H - P y r a z o l - 1 - y l ) P y r i m i d i n - 4 - y l a m i n o } e t h y l ) - 8 phenylethylemide strong > ) as a candidate for further development into a therapeutic agent.
The synthesis of N-(2-{ 7 methyl - 6 - ( 1 H - P y r a z o l - 1 - y l ) P y r i m i d i n - 4 - y l a m i n o } e t h y l ) - phenylethylemide strong > ) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound in sufficient quantities for both preclinical studies and further development. The synthesis process also highlights the importance of collaboration between synthetic chemists and biologists to ensure that the final product meets the requirements for biological testing.
The pharmacokinetic properties of N-(2-{7 methyl - 6 -(I H-PYRAZOL-I-YL)PYRIMIDINE -4-YLAMINO}}e t h y l ) - p h e n y l e t h i l e m i d e ) are also under investigation to determine its suitability for therapeutic use. Studies on pharmacokinetics help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for optimizing dosing regimens and predicting potential side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to characterize the compound's metabolic pathways.
The development of novel therapeutic agents is often hampered by issues related to drug resistance and toxicity. However, N-(2-{}7 methyl - 6 -(I H-PYRAZOL-I-YL)PYRIMIDINE -4-YLAMINO}}e t h y l ) p h e n y l e t h i l e m i d e ) offers several advantages that may mitigate these challenges. For instance, its unique structural features may reduce the likelihood of resistance development by targeting multiple sites on biological molecules. Additionally, preclinical studies suggest that this compound may have a favorable safety profile, making it an attractive candidate for further development.
In conclusion, N-(2-{}7 methyl - 6 -(I H-PYRAZOL-I-YL)PYRIMIDINE}}e t h y l ) p h e n y l e t h i l e m i d e ) (CAS No. 11708528452) is a promising compound with significant potential in pharmaceutical research and development. Its unique molecular structure, combined with promising preclinical results, makes it an attractive candidate for further investigation as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely that it will play an important role in addressing various health challenges in the future.
1170852-84-2 (N-(2-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)-2-phenylacetamide) 関連製品
- 1547285-79-9(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid)
- 178396-28-6(Benzothiazole, 6-bromo-2,5-dimethyl-)
- 54447-68-6(4-Azidobutyric acid)
- 1497265-48-1(Di-(1H-tetrazol-5-yl)-methanone oxime)
- 1805328-39-5(Methyl 2-amino-6-cyano-5-(difluoromethyl)pyridine-3-acetate)
- 1803575-30-5(3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine)
- 1267013-52-4(2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid)
- 2291145-09-8((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde)
- 1704938-42-0((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)


